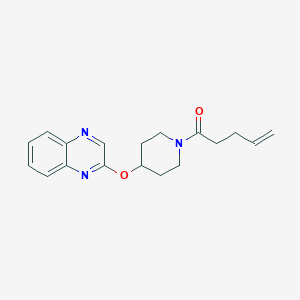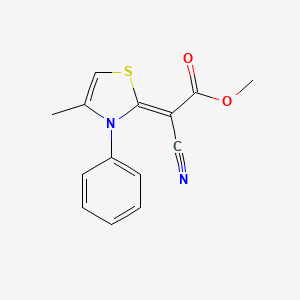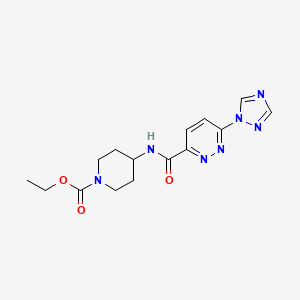
(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(5-Cyclopropylisoxazol-3-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C12H13N5O2 and its molecular weight is 259.269. The purity is usually 95%.
The exact mass of the compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Aktivität
Der 1,2,3-Triazolring ist ein strukturelles Fragment, dessen Vorhandensein in Verbindungen sie für das Screening auf biologische Aktivität attraktiv macht. Insbesondere wurden 1H-1,2,3-Triazol-4-Carbonsäurederivate zur Synthese von Verbindungen verwendet, die eine antimykotische Aktivität zeigten .
Antibakterielle Aktivität
Verbindungen, die den 1,2,3-Triazolring enthalten, haben eine antimikrobielle Aktivität gegen den Mycobacterium tuberculosis-Stamm H37Rv gezeigt .
Antivirale Aktivität
Diese Verbindungen haben auch eine antivirale Aktivität gegen die Replikation des Influenzavirus A und des Herpes-simplex-Virus Typ 1 (HSV-1) gezeigt . Die Synthese und biologische Testung einer Reihe von (1H-1,2,3-Triazol-1-yl)essigsäurederivaten ermöglichte ihre Anwendung als Inhibitoren des HIV-1-Capsid (HIV-1 CA) für die Entwicklung von antiviralen Medikamenten auf ihrer Basis .
Antitumoraktivität
Verbindungen, die den 1,2,3-Triazolring enthalten, haben eine Antitumoraktivität gegen verschiedene Krebszelllinien gezeigt .
Aktivität gegen Methicillin-resistente Staphylococcus aureus und Vancomycin-resistente Enterokokken
(1H-1,2,3-Triazol-1-yl)essigsäuren wurden zur Synthese von Verbindungen verwendet, die gegen Methicillin-resistente Staphylococcus aureus und Vancomycin-resistente Enterokokken aktiv sind .
Inhibitoren von Stearoyl-Coenzym Delta-9
Diese Verbindungen wurden als Inhibitoren von Stearoyl-Coenzym Delta-9 verwendet .
Kohlenhydratanhydrase-II-Inhibitoren
Eine Reihe neuartiger 1H-1,2,3-Triazolanaloga wurde synthetisiert und in vitro auf ihre inhibitorische Aktivität gegenüber dem Enzym Kohlenhydratanhydrase-II untersucht .
Organische Ein-Elektronen-Reduktionsmittel
1H-1,2,3-Triazolderivate wurden als organische Ein-Elektronen-Reduktionsmittel in katalytischen Reaktionen verwendet .
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c18-12(10-5-11(19-14-10)8-1-2-8)16-6-9(7-16)17-4-3-13-15-17/h3-5,8-9H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATMJDDIXPADQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2357005.png)




![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)
![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate](/img/structure/B2357025.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea](/img/structure/B2357026.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2357028.png)
